![molecular formula C11H18BrNO3 B1376945 Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1330765-30-4](/img/structure/B1376945.png)
Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Overview
Description
“Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate” is a chemical compound with the CAS Number: 1330765-30-4 . It has a molecular weight of 292.17 . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H18BrNO3/c1-10(2,3)16-9(14)13-6-11(7-13)4-8(12)5-15-11/h8H,4-7H2,1-3H3
. This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 292.17 .Scientific Research Applications
Synthesis and Molecular Structure
Synthetic Methods and Molecular Analysis : The synthesis of related spirocyclic compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, demonstrates intricate synthetic routes involving intramolecular lactonization reactions. These compounds are characterized using NMR spectroscopy and high-resolution mass spectrometry, with their structures confirmed via single crystal X-ray diffraction, showing a monoclinic space group and a bicyclo[2.2.2]octane structure that includes a lactone moiety and a piperidine ring (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).
Synthetic Routes and Intermediate Compounds
Development of Bifunctional Compounds : Research focusing on tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to the target molecule, outlines scalable synthetic routes. These methods provide access to novel compounds that can be further modified, demonstrating the utility of these spirocyclic compounds as versatile intermediates in synthesizing chemical structures complementary to piperidine ring systems (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).
Structural Diversity and Drug Discovery Modules
Construction of Spirocycles for Drug Discovery : The synthesis of thia/oxa-azaspiro[3.4]octanes through step-economic routes highlights the creation of novel, multifunctional, and structurally diverse modules. These efforts underscore the potential of spirocyclic compounds in drug discovery, offering new avenues for the development of therapeutics (Li, Rogers-Evans, & Carreira, 2013).
properties
IUPAC Name |
tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO3/c1-10(2,3)16-9(14)13-6-11(7-13)4-8(12)5-15-11/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMNMRHGKNUVSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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